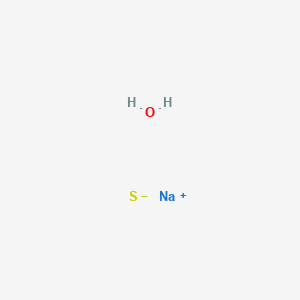

Sodium;sulfide;hydrate

CAS No.:

Cat. No.: VC18916478

Molecular Formula: H2NaOS-

Molecular Weight: 73.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2NaOS- |

|---|---|

| Molecular Weight | 73.07 g/mol |

| IUPAC Name | sodium;sulfide;hydrate |

| Standard InChI | InChI=1S/Na.H2O.S/h;1H2;/q+1;;-2 |

| Standard InChI Key | WOBXLWSBTZGEAE-UHFFFAOYSA-N |

| Canonical SMILES | O.[Na+].[S-2] |

Introduction

Chemical Structure and Composition of Sodium Sulfide Hydrates

Crystalline Architecture

Sodium sulfide hydrates adopt varied crystalline structures depending on hydration states. The anhydrous form (Na₂S) crystallizes in the antifluorite structure, where sodium cations (Na⁺) occupy tetrahedral sites typically reserved for anions in fluorite systems, while sulfide anions (S²⁻) reside in octahedral positions . This arrangement facilitates high ionic conductivity, a property leveraged in electrochemical applications. Hydrated forms, including the nonahydrate (Na₂S·9H₂O) and pentahydrate (Na₂S·5H₂O), exhibit layered structures where water molecules coordinate with Na⁺ ions, creating hydrogen-bonded networks that stabilize the sulfide ions .

Table 1: Hydrate Phase Characteristics

| Hydrate Form | Water Molecules | Crystal System | Density (g/cm³) | Stability Range (°C) |

|---|---|---|---|---|

| Nonahydrate | 9 | Orthorhombic | 1.43 | <49 |

| Pentahydrate | 5 | Monoclinic | 1.58 | 49–83 |

| Hemihydrate | 0.5 | Trigonal | 1.86 | >83 |

Data derived from thermochemical cycling studies and crystallographic analyses .

Hydration-Dependent Phase Transitions

Phase transitions in sodium sulfide hydrates occur reversibly under controlled temperature and humidity. At 49°C, the nonahydrate undergoes peritectic decomposition to pentahydrate and aqueous solution, while the pentahydrate melts incongruently at 83°C . These transitions are critical for energy storage applications, where the enthalpy of dehydration (≈280 kJ/kg for Na₂S·5H₂O → Na₂S + 5H₂O) enables efficient heat capture .

Physical and Chemical Properties

Solubility and Ionic Behavior

Sodium sulfide hydrates exhibit high aqueous solubility (178 g/L at 20°C ), forming strongly alkaline solutions (pH 10.4) due to hydrolysis:

This reaction generates bisulfide (HS⁻) ions, which participate in redox processes critical to wastewater treatment .

Thermal Decomposition Pathways

Controlled heating of nonahydrate proceeds through distinct steps:

-

Dehydration: Sequential water loss between 40–100°C

-

Oxidation: At >300°C, atmospheric CO₂ induces carbonate formation:

Industrial Synthesis and Purification

Hydrate Preparation Methods

Large-scale production typically involves:

-

Reductive Smelting: Na₂SO₄ + 2C → Na₂S + 2CO₂ (1000°C)

-

Recrystallization: Hydrates form via controlled cooling of saturated solutions, with cellulose additives (1–5 wt%) enhancing crystal stability .

| Parameter | Specification | Method |

|---|---|---|

| Na₂S Content | ≥60 wt% | Gravimetric |

| Fe Impurities | ≤10 ppm | ICP-OES |

| Na₂CO₃ | ≤0.5 wt% | Titration |

| Particle Size | 2–5 mm | Sieve Analysis |

Data adapted from industrial product sheets .

Applications in Modern Technology

Environmental Remediation

In wastewater treatment, Na₂S·9H₂O serves as a heavy metal precipitant, achieving >99% removal efficiency for Cu²⁺, Pb²⁺, and Cd²⁺ through sulfide precipitation (Ksp ≈10⁻²⁹–10⁻⁴⁵) . Optimal dosing at pH 8–9 prevents H₂S off-gassing, a critical safety consideration.

Stability Challenges and Mitigation Strategies

Chemical Degradation Pathways

-

Carbonation: Atmospheric CO₂ reaction forms Na₂CO₃, reducing active sulfide content:

-

Oxidation: Thiosulfate (Na₂S₂O₃) and sulfite (Na₂SO₃) byproducts form under aerobic conditions, necessitating oxygen-free storage .

Mechanical Stability Enhancement

Composite materials with cellulose (5–15 wt%) demonstrate:

-

20% higher melting points vs. pure hydrates

-

Reduced bed shrinkage (<5% after 50 cycles)

Recent Research Advancements

Phase-Change Material Optimization

2025 studies demonstrate that doping with 2 mol% K₂S raises the nonahydrate’s dehydration temperature to 55°C, enabling compatibility with low-grade industrial waste heat recovery .

Hydrogen Sulfide Suppression

Encapsulation in polyelectrolyte multilayers (PEMs) reduces H₂S emissions by 98% during long-term storage, addressing a major occupational hazard .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume